1-[2-(3-Nitrophenyl)ethyl]naphthalene
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Overview
Description
1-[2-(3-Nitrophenyl)ethyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system substituted with a 2-(3-nitrophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Nitrophenyl)ethyl]naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 2-(3-nitrophenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Nitrophenyl)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Oxidation of the naphthalene ring can lead to the formation of naphthoquinones.
Reduction: Reduction of the nitro group results in the formation of 1-[2-(3-Aminophenyl)ethyl]naphthalene.
Substitution: Electrophilic aromatic substitution reactions yield various substituted derivatives, depending on the reagents used.
Scientific Research Applications
1-[2-(3-Nitrophenyl)ethyl]naphthalene has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Nitrophenyl)ethyl]naphthalene and its derivatives depends on the specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Nitrophenyl)ethyl]naphthalene: Similar structure with the nitro group in the para position.
1-[2-(2-Nitrophenyl)ethyl]naphthalene: Similar structure with the nitro group in the ortho position.
1-[2-(3-Nitrophenyl)ethyl]benzene: Similar structure with a benzene ring instead of a naphthalene ring.
Uniqueness
1-[2-(3-Nitrophenyl)ethyl]naphthalene is unique due to the specific positioning of the nitro group and the naphthalene ring system
Properties
CAS No. |
62205-30-5 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-[2-(3-nitrophenyl)ethyl]naphthalene |
InChI |
InChI=1S/C18H15NO2/c20-19(21)17-9-3-5-14(13-17)11-12-16-8-4-7-15-6-1-2-10-18(15)16/h1-10,13H,11-12H2 |
InChI Key |
JSWGJFWAPKAHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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